2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide
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Overview
Description
2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide is a chemical compound used in scientific research. It is also known as ML297 and is a selective and potent activator of the G protein-coupled receptor 139 (GPR139).
Scientific Research Applications
Inhibition of Human HCN4
The compound has been studied for its inhibitory effects on human HCN4, a hyperpolarization-activated cyclic nucleotide-gated channel. The IC50 value, which measures the effectiveness of a substance in inhibiting a specific biological or biochemical function, is reported to be 2.00E+4nM .
Anaplastic Lymphoma Kinase (ALK) Inhibitor
The compound has been identified as a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC). The compound was found to have dose-dependent antitumor activity in mice xenografted with NCI-H2228 cells expressing EML4-ALK .
Mechanism of Action
Target of Action
CHEMBL1823889, also known as 2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, primarily targets the Potassium/sodium hyperpolarization-activated cyclic nucleotide-gated channel 1 (HCN1) . This channel is a protein that in humans is encoded by the HCN1 gene. It plays a crucial role in regulating the electrical activity of cells, particularly neurons and cardiac cells.
Mode of Action
It is known to inhibit the activity of hcn1 . This inhibition could potentially alter the electrical activity of the cells, leading to changes in cellular functions.
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug action, influencing the bioavailability of the compound, i.e., the proportion of the drug that enters the circulation and can have an active effect
Result of Action
The molecular and cellular effects of CHEMBL1823889’s action are likely related to its inhibition of HCN1. This could potentially lead to changes in cellular excitability and signaling. The specific effects would depend on the cell type and the physiological context .
properties
IUPAC Name |
2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17-8-10-18(11-9-17)20(25-14-12-24(2)13-15-25)16-23-22(26)19-6-4-5-7-21(19)27-3/h4-11,20H,12-16H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDYUJVUWIMBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.